molecular formula C10H9ClN2 B12967216 (6-Chloroisoquinolin-3-yl)methanamine

(6-Chloroisoquinolin-3-yl)methanamine

Cat. No.: B12967216
M. Wt: 192.64 g/mol
InChI Key: ROKZFHDGTJNRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroisoquinolin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium amide, aqueous ammonia, and cyclic amines for amination reactions . Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different scientific research applications.

Scientific Research Applications

(6-Chloroisoquinolin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloroisoquinolin-3-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group on the isoquinoline ring. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloroisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2

InChI Key

ROKZFHDGTJNRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.